3-Bromo-6-methylpyrazolo[1,5-a]pyridine
Description
3-Bromo-6-methylpyrazolo[1,5-a]pyridine is a brominated heterocyclic compound with a pyrazolo[1,5-a]pyridine core. Its structure features a bromine atom at the 3-position and a methyl group at the 6-position (Figure 1). The bromine substituent enhances reactivity for further functionalization, while the methyl group may improve lipophilicity and metabolic stability .
Properties
IUPAC Name |
3-bromo-6-methylpyrazolo[1,5-a]pyridine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7BrN2/c1-6-2-3-8-7(9)4-10-11(8)5-6/h2-5H,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QUQBHRPPPWMKIC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN2C(=C(C=N2)Br)C=C1 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7BrN2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
211.06 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1824301-67-8 | |
| Record name | 3-bromo-6-methylpyrazolo[1,5-a]pyridine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-Bromo-6-methylpyrazolo[1,5-a]pyridine typically involves the bromination of 6-methylpyrazolo[1,5-a]pyridine. The reaction is carried out using bromine or N-bromosuccinimide (NBS) as the brominating agent in an appropriate solvent such as acetonitrile or dichloromethane. The reaction is usually conducted at room temperature or slightly elevated temperatures to ensure complete bromination .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and precise control of reaction conditions to ensure high yield and purity. The compound is then purified using techniques such as recrystallization or chromatography .
Chemical Reactions Analysis
Types of Reactions: 3-Bromo-6-methylpyrazolo[1,5-a]pyridine undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides under appropriate conditions.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced to form different derivatives, depending on the reagents and conditions used.
Common Reagents and Conditions:
Substitution Reactions: Common reagents include sodium hydride (NaH), potassium carbonate (K2CO3), and various nucleophiles.
Oxidation and Reduction Reactions: Reagents such as hydrogen peroxide (H2O2) or sodium borohydride (NaBH4) are used for oxidation and reduction, respectively.
Major Products: The major products formed from these reactions include various substituted pyrazolo[1,5-a]pyridine derivatives, which can be further functionalized for specific applications .
Scientific Research Applications
3-Bromo-6-methylpyrazolo[1,5-a]pyridine has a wide range of applications in scientific research, including:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of advanced materials with specific photophysical properties.
Mechanism of Action
The mechanism of action of 3-Bromo-6-methylpyrazolo[1,5-a]pyridine involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or modulator of various enzymes and receptors, depending on its structural modifications . The exact molecular targets and pathways are still under investigation, but preliminary studies suggest its involvement in key biological processes such as cell signaling and apoptosis .
Comparison with Similar Compounds
Structural and Physicochemical Properties
Table 1 compares 3-Bromo-6-methylpyrazolo[1,5-a]pyridine with structurally related analogs:
Key Observations :
- Bromine vs.
- Methyl vs. Trifluoromethyl : The trifluoromethyl group in C₁₃H₇BrClF₃N₄ increases hydrophobicity and metabolic resistance, critical for PDE4 inhibitor activity .
- Core Modification : Replacing pyrazolo[1,5-a]pyridine with triazolo[1,5-a]pyridine (as in ) alters electronic properties, affecting biological target selectivity.
Kinase Inhibition
- PDE4 Inhibitors : Pyrazolo[1,5-a]pyridine derivatives with electron-withdrawing groups (e.g., CF₃) show potent PDE4B inhibition (IC₅₀ = 0.0034–0.47 μM) . The methyl group in this compound may enhance membrane permeability, though direct activity data is pending.
- EGFR Tyrosine Kinase Inhibition: Imidazo[1,5-a]pyridine analogs (e.g., ) demonstrate nanomolar IC₅₀ values, suggesting pyrazolo derivatives could be optimized similarly .
Antibacterial Activity
Fluorescent Probes
- Ethyl ester derivatives () are precursors for solvatochromic probes, where bromine and methyl groups could tune emission spectra .
Thermodynamic and Kinetic Profiles
- Binding Affinity : Imidazo[1,5-a]pyridine derivatives bind entropically to papain (Ki = 13.75–99.30 mM) via hydrophobic interactions . The bromine in this compound may facilitate similar binding modes.
Biological Activity
3-Bromo-6-methylpyrazolo[1,5-a]pyridine is a heterocyclic compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article provides an overview of its biological properties, mechanisms of action, and potential therapeutic applications, supported by data tables and research findings.
Chemical Structure and Properties
This compound features a pyrazolo-pyridine core structure, which contributes to its biological activity. The presence of the bromine substituent at the 3-position and a methyl group at the 6-position enhances its pharmacological profile, making it a valuable scaffold for drug development.
Anticancer Properties
Research indicates that this compound exhibits significant anticancer activity. It has been studied for its ability to inhibit various cancer cell lines, including those associated with tropomyosin receptor kinases (TRKs). For instance, derivatives of pyrazolo[1,5-a]pyridine have shown promising results in inhibiting TRKA with IC50 values as low as 56 nM .
Table 1: Antiproliferative Activity Against Cancer Cell Lines
| Compound | Cell Line | IC50 (μM) |
|---|---|---|
| C03 | Km-12 | 0.304 |
| C03 | MCF-7 | >40 |
| C03 | HUVEC | >36.69 |
The above table illustrates the selective inhibitory effect of compound C03 (a derivative) on cancer cell lines, indicating its potential as a targeted therapy with minimal off-target effects.
Antimicrobial Activity
In addition to anticancer properties, this compound has been investigated for its antimicrobial effects. Preliminary studies suggest that it may exhibit activity against various bacterial strains, although specific data on its efficacy against pathogens remains limited .
The mechanisms by which this compound exerts its biological effects involve interactions with specific molecular targets. It is believed to act as an inhibitor or modulator of various enzymes and receptors. For example, studies have highlighted its ability to inhibit TRK signaling pathways critical for cancer cell proliferation and survival .
Pharmacokinetic Properties
Pharmacokinetic studies indicate that derivatives of this compound demonstrate favorable properties such as good plasma stability and low toxicity profiles. For instance, compound C03 exhibited a half-life greater than 289 minutes and minimal inhibition of cytochrome P450 isoforms, suggesting a low risk of drug-drug interactions .
Table 2: Pharmacokinetic Profile of Compound C03
| Parameter | Value |
|---|---|
| Half-life (t1/2) | >289.1 min |
| CYP Inhibition | Low (CYP2C9 only) |
Case Studies
A notable study evaluated the antitubercular potential of pyrazolo[1,5-a]pyridine derivatives, including those related to this compound. Compounds demonstrated excellent in vitro potency against both drug-susceptible and resistant strains of Mycobacterium tuberculosis, with MIC values significantly lower than established antibiotics .
Table 3: Antitubercular Activity Against Mycobacterium tuberculosis
| Compound | MIC (μg/mL) | Resistance Type |
|---|---|---|
| 6j | <0.002 | Susceptible |
| 6j | <0.465 | INH-resistant |
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
